4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide
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Description
4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide is a useful research compound. Its molecular formula is C15H19IN2 and its molecular weight is 354.23 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with indole-3-carboxaldehyde, followed by reduction and quaternization with methyl iodide.
Starting Materials
1-methyl-1,2,3,6-tetrahydropyridine, indole-3-carboxaldehyde, sodium borohydride, methyl iodide, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
1. React 1-methyl-1,2,3,6-tetrahydropyridine with indole-3-carboxaldehyde in the presence of hydrochloric acid to form 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine., 2. Reduce the product from step 1 with sodium borohydride in the presence of water to form 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine., 3. Quaternize the product from step 2 with methyl iodide in the presence of sodium hydroxide in diethyl ether to form 4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide.
properties
IUPAC Name |
3-(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)-1H-indole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N2.HI/c1-17(2)9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15;/h3-7,11,16H,8-10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDCQYGCHHTCK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=CC1)C2=CNC3=CC=CC=C32)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indol-3-yl)-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide |
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